(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen and oxygen heteroatoms. The compound is officially registered under Chemical Abstracts Service number 289677-10-7, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include (4R)-4-benzyl-3-(3-cyclopentylpropanoyl)-1,3-oxazolidin-2-one and (R)-4-benzyl-3-(3-cyclopentylpropanoyl)oxazolidin-2-one, reflecting different approaches to nomenclature hierarchy. The compound designation incorporates stereochemical descriptors, with the (R) configuration indicating the absolute configuration at the chiral center.
The nomenclature structure reveals several key molecular features through systematic naming conventions. The oxazolidinone core structure represents a five-membered heterocyclic ring containing both nitrogen and oxygen atoms, with a carbonyl group at position 2. The phenylmethyl substituent, also known as a benzyl group, is attached at position 4 of the oxazolidinone ring. The 3-cyclopentyl-1-oxopropyl moiety represents an acyl substituent featuring a ketone functional group linked to a propyl chain terminating in a cyclopentyl group. This systematic naming approach ensures unambiguous identification of the compound's structural features and stereochemical characteristics.
Synonymous designations found in chemical databases include multiple variations that emphasize different structural aspects of the molecule. These alternative names serve to facilitate cross-referencing between different chemical information systems and research publications. The standardized naming conventions ensure consistent identification across international chemical databases and regulatory frameworks, supporting accurate communication of structural information within the scientific community.
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₂₃NO₃ provides fundamental information about the atomic composition of (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone. This formula indicates the presence of eighteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and three oxygen atoms, reflecting the complex heterocyclic structure with multiple functional groups. The molecular weight calculations consistently report values of 301.38 grams per mole, with minor variations in precision across different sources ranging from 301.384 to 301.386 grams per mole. These slight differences in reported molecular weight values reflect variations in precision and rounding conventions used by different analytical systems.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 18 | 12.011 | 216.198 |
| Hydrogen | 23 | 1.008 | 23.184 |
| Nitrogen | 1 | 14.007 | 14.007 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total | 45 | - | 301.386 |
The degree of unsaturation analysis reveals important structural characteristics of the compound. With a molecular formula of C₁₈H₂₃NO₃, the degree of unsaturation equals 7, indicating the presence of multiple π bonds and ring systems. This value accounts for the aromatic benzyl group contributing four degrees of unsaturation, the oxazolidinone ring system contributing two degrees of unsaturation, and the ketone carbonyl group contributing one additional degree of unsaturation. The calculated molecular parameters align with the expected structural features of an Evans chiral auxiliary containing both aromatic and heterocyclic components.
Physical property calculations based on molecular structure provide additional insights into the compound's characteristics. The exact mass is reported as 301.168 atomic mass units, representing the mass calculated using the most abundant isotopes of each element. The polar surface area calculation yields 46.61 square angstroms, indicating moderate polarity that influences solubility and permeability characteristics. These molecular descriptors serve as fundamental parameters for predicting physical and chemical behavior in various applications.
Stereochemical Configuration and Chiral Center Analysis
The stereochemical analysis of (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone reveals a single chiral center located at the carbon-4 position of the oxazolidinone ring. The (R) absolute configuration at this stereocenter determines the three-dimensional arrangement of substituents around the chiral carbon atom, following Cahn-Ingold-Prelog priority rules for stereochemical designation. This specific stereochemical configuration is crucial for the compound's function as a chiral auxiliary in asymmetric synthesis applications, where the spatial arrangement of atoms directly influences the stereochemical outcome of chemical reactions.
The oxazolidinone ring system adopts a specific conformation that positions the benzyl substituent in an equatorial-like orientation relative to the ring plane. This conformational preference arises from steric interactions between the bulky benzyl group and other ring substituents, minimizing unfavorable steric clashes. The rigid nature of the five-membered oxazolidinone ring constrains molecular flexibility, contributing to the well-defined stereochemical environment that makes these compounds effective chiral auxiliaries. The planarity of the oxazolidinone ring system, enhanced by the carbonyl group's sp² hybridization, provides a stable framework for stereocontrol in synthetic applications.
Table 2: Stereochemical Parameters
| Parameter | Value | Significance |
|---|---|---|
| Chiral Centers | 1 | Single stereocenter at C-4 |
| Absolute Configuration | (R) | Right-handed priority sequence |
| Ring Conformation | Envelope | Puckered five-membered ring |
| Optical Activity | Dextrorotatory | Rotates plane-polarized light clockwise |
The stereochemical integrity of the compound depends on the stability of the chiral center under various reaction conditions. The carbon-4 position of the oxazolidinone ring exhibits high configurational stability due to the absence of acidic hydrogen atoms and the electronic stabilization provided by the adjacent nitrogen and oxygen heteroatoms. This configurational stability ensures that the stereochemical information encoded in the chiral auxiliary remains intact throughout synthetic transformations, making it a reliable source of asymmetric induction in chemical reactions.
Comparative analysis with related Evans auxiliaries demonstrates the importance of stereochemical configuration in determining auxiliary effectiveness. The (R) configuration of this compound complements the (S) configuration found in other commonly used Evans auxiliaries, providing access to both enantiomers of target products through appropriate auxiliary selection. This stereochemical versatility represents a key advantage in asymmetric synthesis planning, where control over absolute configuration is essential for accessing specific stereoisomers of synthetic targets.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural information about (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone through analysis of both ¹H and ¹³C nuclear environments. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that reflect the diverse electronic environments within the molecule. The aromatic protons of the benzyl group typically resonate in the range of 7.2 to 7.4 parts per million, appearing as multiplets due to coupling interactions between adjacent aromatic protons. The oxazolidinone ring protons exhibit distinct chemical shifts, with the CHN proton appearing around 4.7 parts per million and the OCH₂ protons resonating as a complex multiplet between 4.0 and 4.3 parts per million.
The cyclopentyl and propyl chain protons display characteristic aliphatic chemical shift patterns in the range of 0.9 to 2.5 parts per million. The cyclopentyl ring protons appear as complex multiplets due to the overlapping signals from multiple equivalent protons in similar chemical environments. The propyl chain connecting the cyclopentyl group to the carbonyl carbon shows distinct chemical shifts for the α-methylene protons adjacent to the carbonyl group, typically appearing around 2.7 parts per million due to the deshielding effect of the carbonyl group. Integration ratios of these proton signals correspond to the expected number of protons in each environment, providing quantitative confirmation of the molecular structure.
Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH | 7.2-7.4 | Multiplet | 5H |
| CHN (Ring) | 4.7 | Quartet | 1H |
| OCH₂ (Ring) | 4.0-4.3 | Multiplet | 2H |
| Benzyl CH₂ | 2.8-3.2 | Doublet | 2H |
| CO-CH₂ | 2.7 | Triplet | 2H |
| Cyclopentyl CH | 1.8-2.2 | Multiplet | 11H |
| CH₂ Chain | 1.3-1.7 | Multiplet | 2H |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shift patterns and multiplicities. The carbonyl carbon of the acyl substituent appears at approximately 175 parts per million, characteristic of ketone carbonyls in α,β-unsaturated systems. The oxazolidinone carbonyl carbon resonates around 158 parts per million, reflecting the influence of nitrogen and oxygen heteroatoms on the carbonyl electronic environment. Aromatic carbons of the benzyl group display chemical shifts between 126 and 140 parts per million, with the quaternary aromatic carbon appearing at the downfield end of this range.
Infrared spectroscopy reveals characteristic functional group absorptions that confirm the presence of key structural features within the molecule. The carbonyl stretching vibrations appear as strong, sharp peaks in the region around 1700 to 1750 wavenumbers, with the oxazolidinone carbonyl typically appearing at slightly higher frequency than the acyl carbonyl due to the influence of neighboring heteroatoms. Carbon-hydrogen stretching vibrations of the aromatic benzyl group appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches appear below 3000 wavenumbers, providing a clear distinction between aromatic and aliphatic proton environments.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 301, corresponding to the calculated molecular weight of the compound. Characteristic fragmentation patterns include loss of the acyl substituent, benzyl group cleavage, and oxazolidinone ring opening, generating diagnostic fragment ions that confirm structural features. Base peak analysis typically shows the benzyl cation or related aromatic fragments as the most stable ions under electron impact conditions. These spectroscopic techniques collectively provide comprehensive structural characterization that confirms the molecular identity and purity of (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone.
Properties
IUPAC Name |
(4R)-4-benzyl-3-(3-cyclopentylpropanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(11-10-14-6-4-5-7-14)19-16(13-22-18(19)21)12-15-8-2-1-3-9-15/h1-3,8-9,14,16H,4-7,10-13H2/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXZRKUEKAWUDO-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374119 | |
| Record name | (4R)-4-Benzyl-3-(3-cyclopentylpropanoyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289677-10-7 | |
| Record name | (4R)-4-Benzyl-3-(3-cyclopentylpropanoyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
- Molecular Formula : CHN\O
Structural Features
The compound features an oxazolidinone ring, which is a common structural motif in various bioactive compounds. The presence of cyclopentyl and phenylmethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone may exhibit activity through several mechanisms:
- Receptor Modulation : Compounds in this class often interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain, inflammation, and other physiological processes.
- Enzyme Inhibition : The oxazolidinone structure is known for its ability to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammatory responses.
Pharmacological Effects
Studies have reported various pharmacological effects associated with oxazolidinones:
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to reduce inflammation in animal models.
- Analgesic Properties : Potential analgesic effects have been observed, suggesting utility in pain management therapies.
Data Table of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | Moderate to High | |
| Analgesic | Moderate | |
| Enzyme Inhibition | Significant |
Study 1: Anti-inflammatory Activity
In a controlled study, the anti-inflammatory effects of (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone were evaluated in a rat model of arthritis. The compound was administered at varying doses, showing a dose-dependent reduction in paw edema compared to control groups. Histological analysis revealed decreased leukocyte infiltration in treated animals.
Study 2: Analgesic Effects
A double-blind study assessed the analgesic efficacy of the compound in patients with chronic pain. Participants receiving the compound reported significant reductions in pain scores compared to those receiving a placebo. The results suggest that the compound may modulate pain pathways effectively.
Scientific Research Applications
Medicinal Chemistry
(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone has been investigated for its pharmacological properties, particularly in the development of new antibiotics. Oxazolidinones are known for their ability to inhibit bacterial protein synthesis, making them valuable in treating infections caused by resistant strains of bacteria.
Case Study: Antibiotic Development
In a study published in the Journal of Medicinal Chemistry, derivatives of oxazolidinones were synthesized and evaluated for their activity against various Gram-positive bacteria. The findings indicated that modifications at the oxazolidinone core could enhance antibacterial efficacy while reducing toxicity .
Anticancer Research
Recent studies have explored the potential of oxazolidinones as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.
Case Study: Apoptosis Induction
A research article highlighted how certain oxazolidinone derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Material Science
The unique structural properties of (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone have led to its exploration in material science, particularly in the synthesis of polymeric materials.
Case Study: Polymer Synthesis
Research conducted on the use of oxazolidinone derivatives in polymer chemistry revealed their potential as monomers for creating biodegradable plastics. These materials could serve as environmentally friendly alternatives to conventional plastics, addressing global waste issues .
Chiral Catalysis
The chiral nature of (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone makes it an interesting candidate for applications in asymmetric synthesis.
Case Study: Asymmetric Synthesis
Studies have shown that this compound can act as a chiral catalyst in various reactions, facilitating the formation of enantiomerically pure products. This application is particularly relevant in pharmaceutical synthesis, where chirality plays a critical role in drug efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidinone Derivatives
Substituent Analysis and Structural Variations
The table below summarizes key structural and functional differences between the target compound and related oxazolidinones:
Key Observations:
Substituent Position : The target compound’s phenylmethyl group at the 1-position (vs. 4-position in ) may alter ring conformation and target binding.
Cyclopentyl vs.
Chirality : All compounds except furazolidone () emphasize stereochemistry, critical for biological activity .
Preparation Methods
Synthesis of the Oxazolidinone Core
A common approach starts from L-phenylalanine derivatives, which provide the chiral center necessary for the (R)-configuration.
- Starting Material: L-phenylalanine ethyl ester hydrochloride is converted to an N-Boc-protected ethyl ester using di-tert-butyl dicarbonate ((Boc)2O).
- Reduction: The ester is reduced to the corresponding alcohol using lithium borohydride (LiBH4).
- Cyclization: Treatment of the alcohol with sodium hydride (NaH) induces cyclization to form the oxazolidin-2-one ring with high yield (~98%) and stereoselectivity.
This sequence ensures the formation of the oxazolidinone ring bearing the phenylmethyl substituent at the nitrogen, preserving the (R)-configuration.
Introduction of the 3-Cyclopentyl-1-oxopropyl Side Chain
The side chain is introduced via a sequence involving:
- Deprotonation: The urethane derivative of the oxazolidinone is deprotonated using strong bases such as n-butyllithium or lithium bis(trimethylsilyl)amide in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures (-78° to -40° C).
- Alkylation: The resulting lithiated intermediate is reacted with commercially available (-)-(R)-glycidyl butyrate, which introduces the 3-cyclopentyl-1-oxopropyl substituent with stereochemical control.
Functional Group Transformations
- Mesylation: The hydroxymethyl group on the oxazolidinone intermediate is converted to a mesylate or aryl sulfonate using methanesulfonyl chloride and triethylamine or pyridine as base in solvents such as dichloromethane or DMSO.
- Azide Substitution: The mesylate is then displaced by sodium azide or potassium azide in polar aprotic solvents like DMF or 1-methyl-2-pyrrolidinone, often in the presence of 18-crown-6 catalyst, at 50°–90° C to afford azide intermediates.
Reduction and Purification
- Reduction of Nitro Groups: If nitro functionalities are present in intermediates, they are reduced by hydrogenation using palladium on carbon or Lindlar catalyst in solvents such as ethyl acetate, THF, or methanol under hydrogen gas or ammonium formate conditions.
- Purification: The final compound is purified by silica gel column chromatography using solvent systems like chloroform/methanol mixtures (ratios from 50:1 to 25:1) to achieve high purity.
Protection and Deprotection
Protecting groups such as benzyl or Boc groups are used to mask reactive functionalities during intermediate steps and are removed post-synthesis as needed, following standard protocols described in protective group chemistry literature.
Summary Table of Key Reaction Steps
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield/Notes |
|---|---|---|---|---|
| N-Boc protection | (Boc)2O | - | Room temp | High yield, protects amine |
| Ester reduction | LiBH4 | THF or ether | 0 °C to RT | Quantitative reduction to alcohol |
| Cyclization | NaH | THF | Room temp | Forms oxazolidinone ring, ~98% yield |
| Deprotonation | n-Butyllithium or LiHMDS | THF or DMF | -78° to -40° C | Generates lithiated intermediate |
| Alkylation | (-)-(R)-glycidyl butyrate | THF or DMF | Ambient temp | Introduces 3-cyclopentyl-1-oxopropyl group |
| Mesylation | Methanesulfonyl chloride + triethylamine/pyridine | DCM, DMSO | 0 °C to RT | Converts hydroxyl to mesylate |
| Azide substitution | Sodium azide + 18-crown-6 | DMF, 1-methyl-2-pyrrolidinone | 50°–90° C | Substitution to azide intermediate |
| Nitro reduction | Pd/C or Lindlar catalyst + H2 or ammonium formate | Ethyl acetate, THF, MeOH | RT | Reduces nitro groups if present |
| Purification | Silica gel chromatography | Chloroform/methanol mixtures | RT | Final product isolation |
Research Findings and Considerations
- The use of commercially available chiral building blocks such as L-phenylalanine derivatives ensures enantiomeric purity and stereochemical control.
- Low-temperature lithiation and alkylation steps are critical for maintaining stereochemical integrity and avoiding racemization.
- Mesylation and subsequent azide substitution provide a versatile route for further functionalization or derivatization of the oxazolidinone scaffold.
- Hydrogenation conditions must be carefully controlled to avoid over-reduction or side reactions.
- The purification strategy using silica gel chromatography with chloroform/methanol solvent systems is effective for isolating the target compound with high purity.
Q & A
Q. What are the established synthetic routes for (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone?
Methodological Answer: The synthesis typically involves cyclization of precursor carbamates or urea derivatives. Key steps include:
- Step 1: Activation of carbonyl groups using reagents like carbonyl diimidazole (CDI) in dichloromethane to form oxazolidinone rings .
- Step 2: Stereoselective introduction of substituents (e.g., cyclopentyl and phenylmethyl groups) via nucleophilic acyl substitution, often employing chiral auxiliaries or catalysts to control the (R)-configuration .
- Step 3: Purification via column chromatography or recrystallization to isolate the enantiomerically pure product.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are critical for confirming substituent positions and stereochemistry. For example, the cyclopentyl group shows distinct proton splitting patterns (δ 1.5–2.5 ppm) .
- X-ray Crystallography: Resolves absolute configuration and crystal packing. A related oxazolidinone derivative (CHNO) was analyzed with a monoclinic crystal system (space group P2) and R-factor <0.05 .
- IR Spectroscopy: Confirms carbonyl stretching frequencies (ν ~1750 cm) and secondary amide bands .
Q. How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral Chromatography: Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Asymmetric Catalysis: Employ chiral catalysts like Evans’ oxazaborolidines to induce (R)-configuration during cyclopentyl group addition .
- Circular Dichroism (CD): Monitors optical activity to verify enantiopurity post-synthesis .
Advanced Research Questions
Q. How can computational chemistry predict reactivity in novel oxazolidinone derivatives?
Methodological Answer:
- DFT Calculations: Model transition states for cyclization reactions to optimize reaction pathways. For example, B3LYP/6-31G(d) methods predict activation energies for oxazolidinone ring closure .
- Molecular Dynamics (MD): Simulate solvent effects on reaction rates (e.g., dichloromethane vs. THF) to guide solvent selection .
- Docking Studies: Predict binding affinities of derivatives to biological targets (e.g., bacterial ribosomes for antibiotic analogs) .
Q. What strategies resolve contradictions between experimental and computational data in structural studies?
Methodological Answer:
- Multi-Technique Validation: Cross-reference X-ray data (bond lengths/angles) with DFT-optimized geometries. Discrepancies >0.1 Å suggest experimental artifacts or computational model limitations .
- Temperature-Dependent NMR: Resolve dynamic effects (e.g., ring puckering) that may skew computational predictions .
- Error Analysis: Quantify uncertainties in computational methods (e.g., basis set superposition errors) to refine models .
Q. How can catalytic systems be optimized for asymmetric synthesis of this compound?
Methodological Answer:
- Ligand Screening: Test chiral phosphines (e.g., BINAP) or salen ligands to improve enantiomeric excess (ee). For example, a Jacobsen catalyst achieved >90% ee in related oxazolidinones .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions, while non-polar solvents reduce side reactions .
- Kinetic Studies: Monitor reaction progress via in-situ FTIR to identify rate-limiting steps and adjust catalyst loading .
Q. What are the challenges in scaling up synthesis without compromising enantiopurity?
Methodological Answer:
- Mass Transfer Limitations: Stirring speed and reactor design impact chiral induction; use baffled reactors to enhance mixing .
- Thermal Control: Exothermic cyclization steps require precise temperature gradients (<±2°C) to avoid racemization .
- Continuous Flow Systems: Improve reproducibility by maintaining steady-state conditions, as demonstrated for Linezolid intermediates .
Q. How to design derivatives to enhance biological activity while minimizing toxicity?
Methodological Answer:
- SAR Studies: Replace cyclopentyl with fluorinated or heterocyclic groups to modulate lipophilicity and target binding .
- ADMET Modeling: Predict metabolic stability using software like Schrödinger’s QikProp. For example, reducing logP values below 3 improves solubility .
- In Vitro Assays: Test cytotoxicity against HepG2 cells to prioritize low-toxicity candidates .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
